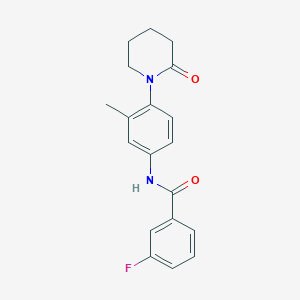

3-fluoro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-fluoro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide” is a chemical compound with the molecular formula C19H19FN2O2 and a molecular weight of 326.3711. It is intended for research use only and is not for human or veterinary use1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “3-fluoro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide”. However, similar compounds have been synthesized through various methods. For instance, the compound apixaban, which has a similar structure, was synthesized by replacing the highly basic benzamidine P1 with a less basic benzylamine moiety2.Molecular Structure Analysis

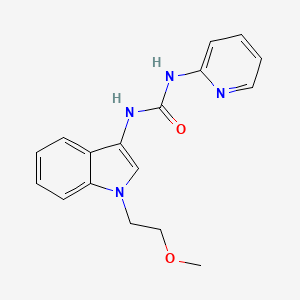

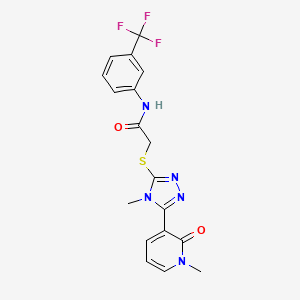

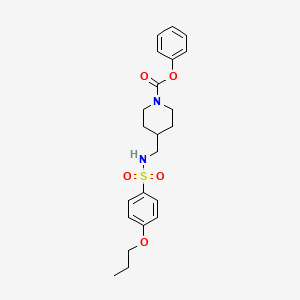

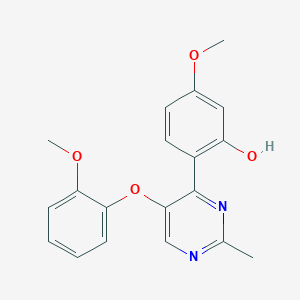

The molecular structure of “3-fluoro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide” consists of a benzamide group attached to a 3-fluoro group and a 3-methyl-4-(2-oxopiperidin-1-yl)phenyl group1.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “3-fluoro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide”.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-fluoro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide” are not explicitly mentioned in the available resources. However, its molecular formula is C19H19FN2O2 and it has a molecular weight of 326.3711.Scientific Research Applications

Unusual Ring Transformations

- The study by Löwe and Schott (1994) demonstrates unusual ring transformations involving compounds structurally similar to the one , emphasizing the potential for chemical synthesis and modification in pharmaceutical research (Löwe & Schott, 1994).

Crystal Structures

- The work of Suchetan et al. (2016) on the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, closely related to the target compound, highlights the importance of understanding molecular geometry for the development of pharmacological agents (Suchetan et al., 2016).

Role in Orexin-1 Receptor Mechanisms

- Piccoli et al. (2012) investigated compounds with a similar structure in relation to Orexin-1 Receptor mechanisms, providing insights into the modulation of feeding, arousal, stress, and drug abuse (Piccoli et al., 2012).

Antipathogenic Activity

- A study by Limban, Marutescu, and Chifiriuc (2011) on thiourea derivatives, which share structural elements with the target compound, sheds light on potential antimicrobial applications, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Antimicrobial Analog Synthesis

- The research by Desai, Rajpara, and Joshi (2013) on the synthesis of fluorobenzamides including antimicrobial compounds further emphasizes the role of such structures in developing new therapeutic agents (Desai, Rajpara, & Joshi, 2013).

Anticancer Evaluation

- Ravinaik et al. (2021) explored N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing moderate to excellent anticancer activity, indicating the potential for cancer treatment applications (Ravinaik et al., 2021).

Safety And Hazards

The safety and hazards associated with “3-fluoro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide” are not explicitly mentioned in the available resources. It is important to note that this compound is intended for research use only and is not for human or veterinary use1.

Future Directions

The future directions for “3-fluoro-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide” are not explicitly mentioned in the available resources. However, similar compounds have been studied for their potential use in the prevention and treatment of various thromboembolic diseases3.

Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a subject matter expert.

properties

IUPAC Name |

3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c1-13-11-16(21-19(24)14-5-4-6-15(20)12-14)8-9-17(13)22-10-3-2-7-18(22)23/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQAIBRKJYNBBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)F)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide](/img/structure/B2637146.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2637147.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2637150.png)

![2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2637151.png)

![1-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B2637152.png)

![5-Oxa-2-azaspiro[3.4]oct-7-ene;hydrochloride](/img/structure/B2637154.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637164.png)